molecular formula C22H18N2O8S2 B12762466 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- CAS No. 39582-26-8

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-

Cat. No.: B12762466
CAS No.: 39582-26-8
M. Wt: 502.5 g/mol
InChI Key: BTPLLUBOBWCWLF-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes an anthracene core, sulfonic acid group, and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones. Substitution reactions can lead to a variety of substituted anthracene derivatives .

Mechanism of Action

The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

39582-26-8

Molecular Formula

C22H18N2O8S2

Molecular Weight

502.5 g/mol

IUPAC Name

1-amino-4-[3-(2-hydroxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C22H18N2O8S2/c23-20-17(34(30,31)32)11-16(24-12-4-3-5-13(10-12)33(28,29)9-8-25)18-19(20)22(27)15-7-2-1-6-14(15)21(18)26/h1-7,10-11,24-25H,8-9,23H2,(H,30,31,32)

InChI Key

BTPLLUBOBWCWLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCO)S(=O)(=O)O)N

Origin of Product

United States

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